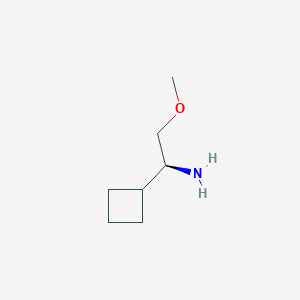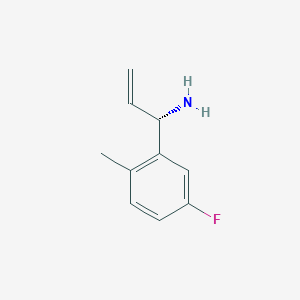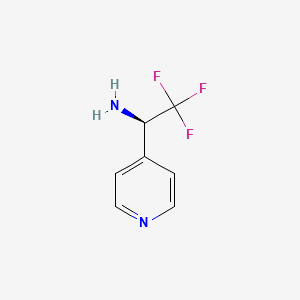
(S)-3-Aminochroman-7-OL hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Aminochroman-7-OL hydrobromide is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminochroman-7-OL hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring structure.
Amination: The chroman derivative is then aminated to introduce the amino group at the 3-position.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of (S)-3-Aminochroman-7-OL hydrobromide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Aminochroman-7-OL hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Aminochroman-7-OL hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-Aminochroman-7-OL hydrobromide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, influencing various biochemical pathways. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
®-3-Aminochroman-7-OL hydrobromide: The enantiomer of the compound, which may have different biological activity.
3-Aminochroman-7-OL: The non-salt form of the compound.
Other Chroman Derivatives: Compounds with similar chroman structures but different substituents.
Uniqueness: (S)-3-Aminochroman-7-OL hydrobromide is unique due to its specific (S)-enantiomeric form, which can result in distinct biological and chemical properties compared to its ®-enantiomer or other chroman derivatives. This specificity can be crucial in applications where enantiomeric purity is important, such as in drug development.
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
(3S)-3-amino-3,4-dihydro-2H-chromen-7-ol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H/t7-;/m0./s1 |
InChI-Schlüssel |
IKXUSERMXNVPPP-FJXQXJEOSA-N |
Isomerische SMILES |
C1[C@@H](COC2=C1C=CC(=C2)O)N.Br |
Kanonische SMILES |
C1C(COC2=C1C=CC(=C2)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)


![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)





